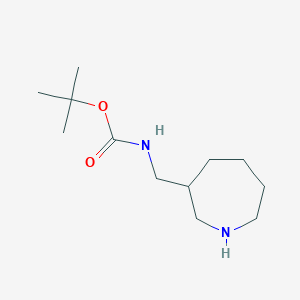

tert-butyl N-(azepan-3-ylmethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-butyl N-(azepan-3-ylmethyl)carbamate” is a chemical compound with the CAS Number: 1440960-78-0 . It has a molecular weight of 228.33 and its IUPAC name is tert-butyl 3-azepanylmethylcarbamate .

Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-6-4-5-7-13-8-10/h10,13H,4-9H2,1-3H3,(H,14,15) . The 3D structure of the compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

While specific reactions involving “this compound” are not available, tert-butyl carbamate is known to be used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 228.33 and is stored at room temperature .

Scientific Research Applications

Control of Lithiation Site : Lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate and related compounds can occur on nitrogen and the ring. These reactions can lead to the formation of substituted derivatives (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Lithiation–Substitution Reactions : N-tert-butoxy(N-Boc)-2-phenylazepane, a similar compound, undergoes lithiation followed by electrophilic quench, yielding disubstituted azepanes (Aeyad, Williams, Meijer, & Coldham, 2017).

One-Pot Curtius Rearrangement : A study demonstrated a mild and efficient one-pot Curtius rearrangement for preparing N-tert-butyl carbamates (Leogane & Lebel, 2009).

Chiral Azomethine Ylids Generation : Carbamate derivatives like tert-butyl carbamate were used to generate stable azomethine ylid precursors under milder conditions (Alker, Harwood, & Williams, 1997).

Preparation and Diels–Alder Reactions : Tert-butyl N-(3-methyl-3-butenyl)-N-(2furyl)carbamate was used in the preparation and subsequent Diels–Alder reactions of substituted furans (Padwa, Brodney, & Lynch, 2003).

Synthesis of Carbamate Derivatives : Several carbamate derivatives, including tert-butyl derivatives, have been synthesized and analyzed for their chemical and physical properties (Das et al., 2016).

Safety and Hazards

The safety information for “tert-butyl N-(azepan-3-ylmethyl)carbamate” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

tert-butyl N-(azepan-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-6-4-5-7-13-8-10/h10,13H,4-9H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSIGBHYGJGZHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2411040.png)

![2-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2411041.png)

![N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/no-structure.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide](/img/structure/B2411050.png)

![2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411054.png)

![2-benzylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2411055.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2411058.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2411060.png)